Product packaging for 3-Ethoxy-N,N-diethylpropanamide(Cat. No.:CAS No. 5830-22-8)

3-Ethoxy-N,N-diethylpropanamide

Cat. No.: B14732663
CAS No.: 5830-22-8
M. Wt: 173.25 g/mol
InChI Key: SLYRAGBOHJJNNZ-UHFFFAOYSA-N
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Description

3-Ethoxy-N,N-diethylpropanamide is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This acyclic amide is characterized by its ether and amide functional groups, which contribute to its properties as a potential solvent or component in specialized formulations . Recent research and patent applications highlight the value of related acid amide compounds in advanced technological fields. Specifically, such compounds are investigated for use in cleaning agent compositions for semiconductor manufacturing . These formulations, which often include a quaternary ammonium salt and an acyclic acid amide, are designed to remove silicone-containing temporary adhesive materials from semiconductor substrates without causing damage . Furthermore, structural analogs of this compound, including derivatives of diglycolamide, are the subject of extensive study in nuclear chemistry for their ability to complex with lanthanide and actinide ions, which is crucial for spent nuclear fuel separation processes . This illustrates the compound's relevance in cutting-edge separation science and technology. This compound is intended for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B14732663 3-Ethoxy-N,N-diethylpropanamide CAS No. 5830-22-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5830-22-8

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-ethoxy-N,N-diethylpropanamide

InChI

InChI=1S/C9H19NO2/c1-4-10(5-2)9(11)7-8-12-6-3/h4-8H2,1-3H3

InChI Key

SLYRAGBOHJJNNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCOCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 3-Ethoxy-N,N-diethylpropanamide and Analogous Propanamides

The synthesis of this compound can be approached through several established routes common in amide synthesis. A primary method involves the reaction of a 3-ethoxypropanoic acid derivative with diethylamine (B46881).

One plausible pathway begins with the Michael addition of ethanol (B145695) to acrylonitrile (B1666552) to produce 3-ethoxypropionitrile. google.comgoogle.com This reaction is typically catalyzed by a base, such as sodium ethoxide or sodium hydroxide, and proceeds at temperatures around 45-50°C. google.com The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield 3-ethoxypropanoic acid. The subsequent amidation of this carboxylic acid with diethylamine is a standard transformation. This step often requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Alternatively, 3-ethoxypropanoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 3-ethoxypropanoyl chloride readily reacts with diethylamine, often in the presence of a base to neutralize the HCl byproduct, to form the desired amide. Another route is the direct amidation of an ester of 3-ethoxypropanoic acid, such as ethyl 3-ethoxypropanoate, with diethylamine, which may require elevated temperatures or catalysis.

The synthesis of analogous propanamides follows similar principles. For instance, N-alkylation of a primary or secondary amide with an appropriate alcohol can be achieved using various catalysts. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amide, followed by reduction. acs.org

Table 1: Representative Synthetic Routes for Alkoxy Propanamides

Starting MaterialsKey IntermediatesReagents/ConditionsFinal Product
Ethanol, Acrylonitrile, Diethylamine3-Ethoxypropionitrile, 3-Ethoxypropanoic acid1. Base (e.g., NaOEt) 2. Hydrolysis (H₃O⁺) 3. Coupling Agent, DiethylamineThis compound
3-Ethoxypropanoic acid, Diethylamine3-Ethoxypropanoyl chloride1. SOCl₂ or (COCl)₂ 2. Diethylamine, BaseThis compound
Primary/Secondary Amide, AlcoholAldehyde (in situ)Homogeneous Metal Catalyst (e.g., Ni, Ru)N-Alkyl Amide

Preparative Strategies for Diglycolamide Derivatives (e.g., 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylpropanamide)

Diglycolamide (DGA) derivatives are a class of compounds characterized by two amide groups linked by an ether oxygen. They have garnered significant interest as extractants for lanthanide and actinide separation in nuclear waste reprocessing. researchgate.netrsc.org The synthesis of both symmetrical and unsymmetrical DGAs, such as the exemplary 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylpropanamide, typically starts from diglycolic acid or its derivatives.

A common strategy involves the amidation of diglycolic acid with the desired amine. For symmetrical DGAs like N,N,N′,N′-tetraoctyldiglycolamide (TODGA), diglycolic acid is reacted with an excess of dioctylamine. researchgate.netresearchgate.net For unsymmetrical DGAs, a multi-step approach is necessary. This could involve protecting one carboxylic acid group of diglycolic acid, reacting the other with the first amine, deprotecting, and then reacting with the second, different amine.

A more streamlined approach utilizes powerful coupling agents that allow for a one-step synthesis even for more complex DGAs. Propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as a highly efficient reagent for this purpose, enabling the synthesis of novel DGA structures under mild conditions. researchgate.net The synthesis of unsymmetrical diglycolamides (UDGAs) has also been explored to fine-tune the selectivity in metal extraction processes. These syntheses involve reacting diglycolic anhydride with one amine, followed by amidation of the resulting carboxylic acid with a second amine. rsc.org

The synthesis of 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylpropanamide, while not explicitly detailed in the provided search results, would logically follow these principles, likely starting from 2-(carboxymethoxy)acetic acid (diglycolic acid) and reacting it sequentially or via a controlled one-pot method with diethylamine.

Functionalization and Derivatization Approaches for Amide and Ether Moieties

The amide and ether functionalities within this compound offer distinct opportunities for further chemical modification.

Amide Moiety: The amide bond is notoriously stable due to resonance, but several methods exist for its functionalization.

α-Functionalization: The carbon atom adjacent to the amide carbonyl can be made electrophilic through an "umpolung" transformation, allowing for its reaction with a wide range of nucleophiles including oxygen, nitrogen, sulfur, and halogen nucleophiles. acs.orgnih.gov This method provides a general platform for introducing diverse functional groups.

Reductive Functionalization: Amides can be activated for reduction and subsequent reaction with nucleophiles. For example, activation with a Schwartz reagent followed by capture with an acid generates an electrophilic iminium species that can react with various nucleophiles to yield substituted amines. frontiersin.org Another approach involves molybdenum-catalyzed reduction that allows for the replacement of the amide carbonyl with a cyano group. frontiersin.org

N-Alkylation: The nitrogen of a primary or secondary amide can be alkylated using alcohols in a borrowing hydrogen catalytic cycle. nih.govacs.org

Conversion to Other Functional Groups: Site-selective functionalization can convert an amide into other groups. For instance, a molybdenum-catalyzed cyclodehydration can transform an amide into an azoline, which can be further converted into a thioamide or reduced to an amine. nih.gov

Ether Moiety: The ether linkage is generally robust and less reactive than the amide group. Functionalization typically requires harsh conditions that risk cleaving the C-O bond. However, modern synthetic methods have shown tolerance for ether groups, allowing for modifications elsewhere in the molecule without affecting the ether linkage. For example, photoinduced, ligated boryl radical-mediated reactions can perform alkynylation on alkyl halides within a molecule without disturbing existing ether or amide functionalities. acs.org This indicates the ether group's stability under specific radical conditions.

Catalytic Systems in Amide Synthesis and Transformation

The development of catalytic systems has revolutionized amide synthesis, moving away from stoichiometric reagents toward more efficient and sustainable methods. ucl.ac.ukmdpi.com

Metal-Based Catalysis:

Ruthenium Complexes: Ruthenium N-heterocyclic carbene (NHC) complexes are effective for the direct synthesis of amides from alcohols and amines, a process that liberates dihydrogen gas as the only byproduct. nih.gov The reaction is believed to proceed through the dehydrogenation of the alcohol to a ruthenium-coordinated aldehyde, which then forms a hemiaminal with the amine before a second dehydrogenation yields the amide. nih.gov

Nickel Catalysts: Simple, earth-abundant nickel salts can catalyze the N-alkylation of amides with alcohols, providing a practical route to secondary amides. acs.org

Molybdenum Catalysts: Molybdenum(VI) complexes have been developed for the site-selective cyclodehydration of amides, enabling their conversion to azolines under mild conditions with water as the sole byproduct. nih.gov

Non-Metal Catalysis:

Boron Catalysts: Boronic acids and boric acid are widely reported catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.uk These reactions typically require the removal of water, often through azeotropic distillation or the use of molecular sieves. ucl.ac.uk

Organocatalysis: In some transformations, the reactants or intermediates can themselves be catalytic. For example, the nickel-catalyzed coupling of primary amides and amines with aldoximes was found to proceed via a transamidation reaction that is catalyzed by the aldoxime itself. core.ac.uk

Biocatalysis: Enzymes offer a green and highly selective alternative for amide bond formation. rsc.org

Hydrolases (e.g., Lipases): In low-water systems or solvent-free conditions, the equilibrium of hydrolase-catalyzed reactions can be shifted toward amide synthesis from carboxylic acids or esters. rsc.org

Nitrile Hydratases (NHases): These enzymes are used in the industrial synthesis of acrylamide (B121943) and can be combined with chemical catalysts, like copper, to expand their substrate scope beyond primary amides. rsc.org

Table 2: Overview of Catalytic Systems in Amide Synthesis

Catalyst TypeExample CatalystTransformationKey FeaturesCitation(s)
Metal-Based Ruthenium N-heterocyclic carbene (NHC) complexesAmides from alcohols and aminesDirect synthesis, H₂ as byproduct nih.gov
Nickel saltsN-alkylation of amides with alcoholsUses earth-abundant metal, practical acs.org
Molybdenum(VI) bis-oxo complexesSite-selective amide cyclodehydrationMild conditions, water as byproduct nih.gov
Non-Metal Phenylboronic acidDirect amidationAzeotropic water removal required ucl.ac.uk
Biocatalysis Lipase (e.g., CAL-B)Amidation of carboxylic acids/estersGreen, high enantioselectivity, low-water systems rsc.org
Nitrile Hydratase (NHase)Hydration of nitriles to amidesMild aqueous conditions rsc.org

Mechanistic Studies of Reactivity and Chemical Stability

Radiolytic Degradation Mechanisms of Diglycolamide Ligands

The radiolytic degradation of amide-containing compounds, particularly in the context of nuclear fuel reprocessing, is a subject of significant research. rsc.orgnih.gov The stability of these molecules under ionizing radiation is crucial for their performance and for predicting the formation of potentially interfering degradation products. The degradation of N,N-dialkyl amides is influenced by the type of radiation (alpha vs. gamma) and the molecular structure. rsc.orgnih.gov

In aqueous environments, the radiolysis of water generates highly reactive species, including hydroxyl radicals (•OH) and hydrogen radicals (H•). nih.gov These radicals are primary drivers of the degradation of dissolved organic molecules. The hydroxyl radical, a powerful oxidizing agent, is known to react readily with amides. nih.govacs.org The reaction of •OH with amides primarily involves hydrogen abstraction from the C-H bonds of the alkyl groups. acs.org For 3-Ethoxy-N,N-diethylpropanamide, the most probable sites of attack by hydroxyl radicals would be the ethyl groups attached to the nitrogen atom and the ethoxy group at the 3-position, as these contain multiple C-H bonds.

The presence of an ether oxygen in the ethoxy group can influence the reactivity. Studies on similar compounds suggest that the carbon atoms adjacent to the ether oxygen are particularly susceptible to hydrogen abstraction due to the electron-withdrawing nature of the oxygen atom, which can weaken the adjacent C-H bonds. The interaction with hydrogen radicals, while also contributing to degradation, is generally considered a less significant pathway compared to the reactions with hydroxyl radicals in many radiolytic systems.

Both electron transfer and hydrogen abstraction are fundamental processes in the radiolytic degradation of amides. nih.govcsic.esnih.govnih.gov Hydrogen abstraction from the alkyl chains by radicals like •OH and NO3• leads to the formation of carbon-centered radicals. csic.esnih.gov These radicals can then undergo further reactions, such as oxidation or rearrangement, leading to the formation of various degradation products.

The radiolytic degradation of N,N-dialkylamides results in a variety of products. rsc.orgresearchgate.net Based on studies of similar compounds, the degradation of this compound is expected to yield products resulting from the cleavage of the C-N and C-C bonds in the ethyl and ethoxy groups. rsc.orgresearchgate.net For instance, the cleavage of the N-C bond of one of the ethyl groups would lead to the formation of N-ethyl-3-ethoxypropanamide and acetaldehyde. Cleavage of the ethyl group itself could produce smaller hydrocarbon fragments.

Degradation of the ethoxy group could lead to the formation of aldehydes and carboxylic acids. The amide bond itself can also be cleaved, leading to the formation of diethylamine (B46881) and 3-ethoxypropanoic acid. The table below summarizes some of the expected radiolytic degradation products and their likely formation pathways.

Potential Degradation Product Proposed Formation Pathway
N-ethyl-3-ethoxypropanamideCleavage of one N-ethyl group
DiethylamineCleavage of the amide C-N bond
3-Ethoxypropanoic acidCleavage of the amide C-N bond
AcetaldehydeCleavage of an N-ethyl group
EthaneFragmentation of an ethyl group
Ethanol (B145695)From the ethoxy group

Hydrolytic Stability Investigations in Aqueous Environments

The hydrolytic stability of amides is a key factor determining their persistence and fate in aqueous systems. researchgate.netmdpi.comgoogle.comnih.gov Generally, amides are relatively stable to hydrolysis under neutral conditions but can be degraded under acidic or basic catalysis. uregina.cayoutube.comchemistrysteps.comkhanacademy.orglibretexts.org

The acid-catalyzed hydrolysis of amides is a well-studied process. publish.csiro.auacs.orglibretexts.org The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. publish.csiro.auacs.org Subsequent proton transfer and elimination of the amine as a leaving group lead to the formation of a carboxylic acid and an ammonium (B1175870) ion. libretexts.org

The kinetics of acid-catalyzed amide hydrolysis can be complex and are influenced by the acidity of the solution and the structure of the amide. publish.csiro.au For this compound, acid-catalyzed hydrolysis would result in the formation of 3-ethoxypropanoic acid and diethylammonium (B1227033) ions. The rate of this reaction would be expected to increase with increasing acid concentration and temperature.

The general mechanism for the acid-catalyzed hydrolysis of an N,N-disubstituted amide is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the diethylamine moiety.

Deprotonation of the resulting protonated carboxylic acid.

Comparative Hydrolytic Behavior Across Various Acid Concentrations

Specific data on the comparative hydrolytic behavior of this compound across a range of acid concentrations is not available in the current body of scientific literature. However, the hydrolysis of N,N-disubstituted amides in acidic conditions is a well-established chemical process. Generally, the rate of hydrolysis for such amides increases with increasing acid concentration. This is attributed to the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

For analogous N,N-disubstituted amides, the relationship between the observed rate constant (k_obs) and acid concentration is often complex. At low to moderate acidities, the reaction rate typically increases. However, at very high acid concentrations, the activity of water decreases, which can lead to a leveling off or even a decrease in the hydrolysis rate. Without experimental data for this compound, a precise quantitative comparison at different acid concentrations cannot be provided.

Role of Acidic Environment in Mitigating Degradation

While an acidic environment is generally required to catalyze the hydrolysis of stable N,N-disubstituted amides, the term "mitigating degradation" in this context is counterintuitive. Typically, acidic conditions promote, rather than mitigate, the degradation of amides via hydrolysis.

It is possible that in specific, complex formulations, an acidic pH could inhibit other potential degradation pathways, such as microbial degradation. However, from a purely chemical standpoint of hydrolytic stability, a more acidic environment would be expected to accelerate the degradation of this compound.

Structure-Stability Relationships: Effects of Alkyl Chain Length and Methylation

The stability of N,N-disubstituted amides is influenced by the nature of the alkyl groups on the nitrogen atom and the structure of the acyl group.

Effects of Alkyl Chain Length: Increasing the length of the N-alkyl chains in N,N-dialkylamides generally leads to a slight decrease in the rate of acid-catalyzed hydrolysis. This is primarily due to increased steric hindrance around the carbonyl carbon, which impedes the approach of the nucleophilic water molecule. Therefore, one would predict that N,N-dipropylpropanamide would be slightly more stable to hydrolysis than N,N-diethylpropanamide under identical conditions.

Effects of Methylation: The replacement of the N-ethyl groups in this compound with N-methyl groups to form 3-Ethoxy-N,N-dimethylpropanamide would likely increase the rate of hydrolysis. The smaller methyl groups present less steric hindrance compared to the ethyl groups, making the carbonyl carbon more accessible to nucleophilic attack.

The presence of the ethoxy group at the 3-position is expected to have a minor electronic effect on the amide functionality due to its distance from the carbonyl group.

Kinetic Analysis of Degradation Processes

A detailed kinetic analysis of the degradation of this compound has not been reported. A typical kinetic study of amide hydrolysis would involve monitoring the disappearance of the parent compound or the appearance of the products (3-ethoxypropanoic acid and diethylamine) over time under controlled conditions of temperature and pH.

The reaction would be expected to follow pseudo-first-order kinetics with respect to the amide under conditions of constant excess acid concentration. The rate law for the acid-catalyzed hydrolysis can be generally expressed as:

Rate = k[Amide][H⁺]

Where 'k' is the second-order rate constant.

To provide a quantitative understanding, the following hypothetical data table illustrates the type of information that would be generated from such a kinetic study. It must be emphasized that this table is illustrative and not based on experimental data for this compound.

Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of an N,N-Diethylalkanamide at 50°C

[HCl] (mol/L) k_obs (s⁻¹)
0.1 1.5 x 10⁻⁶
0.5 7.5 x 10⁻⁶
1.0 1.5 x 10⁻⁵
2.0 2.8 x 10⁻⁵

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Ab Initio Approaches to Molecular Structure

At the heart of understanding any molecule lies its three-dimensional structure. Quantum mechanical methods, particularly ab initio calculations, provide a foundational approach to determining molecular geometries without reliance on experimental data. These methods, rooted in the Schrödinger equation, solve for the electronic structure of a molecule, yielding optimized bond lengths, bond angles, and dihedral angles. For 3-Ethoxy-N,N-diethylpropanamide, these calculations would reveal the precise spatial arrangement of its constituent atoms, offering insights into its conformational preferences and steric interactions. The application of fast and accurate quantum mechanical methods, such as those corrected with atom-centered potentials, allows for the efficient modeling of even large molecular systems. researchgate.net

Density Functional Theory (DFT) Calculations for Stability and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational cost. scispace.comcornell.edu This method is particularly adept at predicting the stability and reactivity of molecules by calculating their electronic energy based on the electron density. scirp.orgmdpi.com For this compound, DFT calculations, often employing functionals like B3LYP, can be used to determine its ground-state energy, providing a quantitative measure of its thermodynamic stability. scirp.orgbhu.ac.innih.gov Furthermore, by analyzing the molecular orbitals and their energies, DFT can offer significant insights into the molecule's kinetic stability and its propensity to participate in chemical reactions. scirp.orgmdpi.com The choice of basis set, such as the 6-311G(d,p) basis set, is crucial for obtaining reliable results. bhu.ac.in

Analysis of Molecular Stability Indicators and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, a detailed FMO analysis would map the distribution of these orbitals and quantify the energy gap, providing key insights into its reactive nature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap7.7

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature.

Fukui functions provide a powerful tool for identifying the most reactive sites within a molecule for both electrophilic and nucleophilic attack. scm.comymerdigital.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. scm.com By condensing these functions onto individual atoms, one can obtain Fukui charges, which quantify the susceptibility of each atomic site to a specific type of attack. scm.comresearchgate.net For this compound, calculating Fukui functions would allow for the precise identification of atoms most likely to act as nucleophiles (donating electron density) and electrophiles (accepting electron density).

The Condensed Dual Descriptor (CDD) is a more recent development in reactivity theory that combines the information from the Fukui functions for nucleophilic and electrophilic attack into a single descriptor. scm.com The sign of the CDD for a particular atom indicates whether it is more likely to undergo nucleophilic (positive CDD) or electrophilic (negative CDD) attack. This provides a clear and concise picture of the local reactivity across the entire molecule. An evaluation of the CDD for this compound would offer a comprehensive map of its reactive sites.

Table 2: Hypothetical Condensed Dual Descriptor (CDD) Values for Selected Atoms in this compound

AtomCDD ValuePredicted Reactivity
Carbonyl Carbon+0.15Electrophilic
Carbonyl Oxygen-0.20Nucleophilic
Nitrogen-0.10Nucleophilic

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential chemical reactions by simulating the entire reaction pathway from reactants to products. nih.gov This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. By calculating the energy of the transition state, one can determine the activation energy of the reaction, a key factor in its rate. For this compound, simulating potential reaction pathways, such as hydrolysis of the amide bond, would provide valuable information about its chemical stability and the mechanisms by which it might decompose or react with other species. Advanced techniques like accelerated molecular dynamics can be employed to efficiently map out complex reaction networks. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are dictated by the rotational freedom around its single bonds and the potential for non-covalent intramolecular interactions. Theoretical and computational chemistry studies, while not extensively reported for this specific molecule, can be extrapolated from research on analogous N,N-diethylamides and alkoxy amides to provide significant insights into its conformational landscape.

The primary determinants of the conformational preferences of this compound are the rotations around the C(O)-N bond, the N-CH₂ bonds of the ethyl groups, and the C-C and C-O bonds of the ethoxypropyl chain. These rotations give rise to a variety of conformers with different steric and electronic properties.

Rotational Isomerism around the Amide C-N Bond

A key feature of amides is the partial double bond character of the C(O)-N bond due to resonance, which results in a significant rotational barrier. This leads to the existence of distinct cis and trans isomers with respect to the orientation of the substituents on the nitrogen and the carbonyl group. In the case of N,N-disubstituted amides like this compound, this refers to the relative orientation of the ethyl groups and the carbonyl oxygen. However, due to steric hindrance between the two ethyl groups and the rest of the molecule, the trans (or more accurately, anti-periplanar) arrangement of the two ethyl groups relative to each other across the C-N bond is generally heavily favored. The rotation of the entire diethylamino group relative to the propanoyl moiety is what is primarily considered.

Computational studies on similar N,N-diethylamides indicate that the energy barrier for rotation around the C-N bond is substantial, leading to relatively stable conformers at room temperature.

Conformations of the Ethyl and Ethoxypropyl Chains

The 3-ethoxypropyl chain has multiple rotatable bonds (Cα-Cβ, Cβ-CH₂-O, and CH₂-O-CH₂). The relative orientation of the ethoxy group and the amide functionality is crucial as it can lead to the formation of intramolecular interactions. Theoretical models suggest the possibility of folded (gauche) and extended (anti) conformations.

Intramolecular Hydrogen Bonding

A significant aspect of the conformational analysis of this compound is the potential for the formation of intramolecular hydrogen bonds. While lacking a classical hydrogen bond donor like an -OH or -NH group, weaker C-H···O interactions can play a role in stabilizing certain conformations.

The ether oxygen of the ethoxy group can act as a hydrogen bond acceptor. The acidic protons are the C-H bonds of the N-ethyl groups, particularly those alpha to the nitrogen atom. A folded conformation of the ethoxypropyl chain could bring the ether oxygen in proximity to one of the N-ethyl groups, facilitating a C-H···O hydrogen bond. This type of interaction, though weak, can influence the relative stability of different conformers.

For instance, a conformation where the ethoxypropyl chain folds back towards the amide group could be stabilized by a C-H···O interaction, forming a pseudo-cyclic structure. The strength of such a bond would depend on the C-H···O distance and the linearity of the interaction.

Illustrative Conformational Energy Profile

To illustrate the potential energy differences between various conformers, a hypothetical data table based on typical values from computational studies of similar amides is presented below. The energies are relative to the most stable conformer (Conformer A).

ConformerDihedral Angle (Cα-Cβ-C(O)-N)Key Intramolecular InteractionRelative Energy (kcal/mol)
A gauche (-60°)C-H···O (N-ethyl to ether O)0.00
B anti (180°)None significant+1.5
C gauche (+60°)Steric repulsion+2.5
D cis (0°)High steric strain> 10

Coordination Chemistry and Metal Ion Complexation

Complexation Behavior with Trivalent f-Elements

The interaction of 3-Ethoxy-N,N-diethylpropanamide with trivalent f-elements is expected to be primarily governed by the hard acid nature of these metal ions, which show a strong preference for coordination with hard oxygen donor atoms. The presence of both a carbonyl oxygen from the amide group and an ether oxygen within the ligand's structure provides two potential binding sites.

Coordination with Lanthanide Ions (Ln(III))

The complexation of lanthanide ions with ligands containing amide functionalities is a well-studied area, particularly in the context of liquid-liquid extraction for the separation of these elements. It is anticipated that this compound would form complexes with lanthanide ions, with the stability of these complexes generally increasing across the lanthanide series due to the lanthanide contraction. This contraction leads to a higher charge density on the heavier lanthanide ions, resulting in stronger electrostatic interactions with the ligand's donor atoms.

Studies on analogous N,N,N',N'-tetraoctyl diglycolamide (TODGA) have shown that the additional ether oxygen in diglycolamides significantly enhances their affinity for trivalent lanthanides compared to bidentate malonamide (B141969) ligands. acs.org This suggests that the ether oxygen in this compound would play a crucial role in its coordination with Ln(III) ions.

Coordination with Minor Actinide Ions (An(III))

Similar to lanthanides, trivalent minor actinides such as americium(III) and curium(III) are hard acids and are expected to form complexes with this compound. The coordination chemistry of actinides with amide-based ligands is of significant interest for the separation of minor actinides from lanthanides in used nuclear fuel reprocessing.

Thermodynamic studies on the complexation of Am(III) with the tridentate N-donor ligand ADPTZ have shown a greater degree of covalency in the americium-nitrogen bonds compared to lanthanide-nitrogen bonds, leading to higher stability for the americium complex. nih.gov While this compound is an O-donor ligand, this observation of increased covalency in actinide complexes suggests that the An(III) complexes with this ligand might exhibit different thermodynamic properties compared to their lanthanide counterparts.

Stoichiometry and Geometry of Metal-Ligand Complexes

The stoichiometry of the complexes formed between f-elements and amide-containing ligands is influenced by factors such as the nature of the diluent and the concentration of the ligand. For instance, with N,N,N',N'-tetraoctyl diglycolamide (TODGA), the dominant extracted species in polar diluents is a 1:2 metal-to-ligand ratio, whereas in nonpolar diluents, 1:3 or 1:4 stoichiometries are observed. nih.gov

For this compound, a monodentate or bidentate coordination mode is possible. If it acts as a bidentate ligand, utilizing both the amide and ether oxygens to form a chelate ring, the stoichiometry of the resulting complexes would be influenced by the steric bulk of the diethylamino and ethoxy groups. Across the lanthanide series, changes in coordination number and geometry are common due to the decreasing ionic radii. nih.gov Early lanthanides with larger ionic radii might accommodate a higher number of ligands, while the smaller, later lanthanides might form complexes with lower coordination numbers.

Structural studies on lanthanide complexes with N,N,N',N'-tetramethylmalonamide (TMMA) have revealed the formation of both discrete charge-neutral complexes and charged molecular anion-cation pairs, with varying coordination numbers and ligand denticities across the series. osti.gov This highlights the potential for a rich and varied structural chemistry for the complexes of this compound with lanthanides.

Table 1: Inferred Stoichiometry of f-Element Complexes with Amide-Containing Ligands

LigandMetal IonDiluentInferred Stoichiometry (Metal:Ligand)
N,N,N',N'-tetraoctyl diglycolamide (TODGA)Ln(III)/An(III)Polar1:2
N,N,N',N'-tetraoctyl diglycolamide (TODGA)Ln(III)/An(III)Nonpolar1:3, 1:4
N,N,N',N'-tetramethylmalonamide (TMMA)Ln(III)-Variable, including anion-cation pairs

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of complexes between f-elements and ligands is driven by thermodynamic factors. The stability of these complexes is typically quantified by the stability constant (log β). For the complexation of trivalent lanthanide and actinide ions with the tridentate N-donor ligand ADPTZ, the stability constants of the 1:1 complexes were determined, showing an increase in stability for the Am(III) complex compared to the Ln(III) complexes. nih.gov This was attributed to a more exothermic reaction enthalpy for americium, suggesting a greater degree of covalency. nih.gov A similar trend, although likely less pronounced due to the nature of the O-donor atoms, might be expected for this compound.

The kinetics of complex formation and dissociation are also crucial, particularly in separation processes. Studies on the complexation of lanthanides with EDTA and DTPA have shown that the reactions occur on a timescale suitable for stopped-flow spectrophotometry. rsc.org The rate of complex formation was found to be fastest for Gd(III), which is often referred to as the "gadolinium break". rsc.org The kinetics of complexation with this compound would likely be influenced by the rates of solvent exchange from the inner coordination sphere of the metal ion and the conformational changes required for the ligand to bind.

Table 2: Inferred Thermodynamic and Kinetic Parameters for f-Element Complexation

ParameterInferred Trend for this compound Complexes
Stability (log β) Generally increases across the lanthanide series. Potentially higher for An(III) than Ln(III) due to increased covalency.
Enthalpy of Complexation (ΔH) Likely exothermic. The magnitude may differ between Ln(III) and An(III).
Entropy of Complexation (ΔS) Expected to be positive, driven by the release of solvent molecules from the metal ion's coordination sphere.
Kinetics Formation and dissociation rates are expected to vary across the lanthanide series, potentially showing a "gadolinium break".

Influence of Outer-Sphere Coordination on Selectivity

The selectivity of a ligand for one metal ion over another is not solely determined by the direct interactions in the first coordination sphere (inner-sphere coordination). Interactions beyond this primary sphere, known as outer-sphere coordination, can also play a significant role. For instance, in the case of diglycolamide extractants, outer-sphere water coordination has been shown to correlate with lanthanide selectivity. acs.org It is proposed that outer-sphere water molecules can solvate the counter-anions, which become more exposed as the lanthanide ionic radius decreases, thereby stabilizing the complexes of middle and late lanthanides. acs.org

While direct evidence for this compound is unavailable, it is plausible that outer-sphere interactions with solvent molecules or counter-ions could influence the selectivity of this ligand for different f-elements. The formation of outer-sphere ion pairs has been characterized as the initial step in the complexation of lanthanide and actinide ions with various ligands. psu.eduacs.org

Role of Amide and Ether Oxygen Donor Atoms in Coordination

The primary donor atoms in this compound available for coordination to f-elements are the carbonyl oxygen of the amide group and the oxygen atom of the ether linkage. Both are hard donors, making them suitable for bonding with the hard Ln(III) and An(III) ions.

The amide oxygen is a well-established strong donor to f-block elements. Infrared spectroscopy studies of lanthanide complexes with various amides consistently show a shift in the C=O stretching frequency upon coordination, confirming the involvement of the carbonyl oxygen in bonding.

Computational Modeling of Metal-Ligand Interactions

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of metal-ligand interactions at the molecular level. rsc.orgosti.gov While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on structurally analogous amide-containing ligands provides significant insights into the anticipated coordination behavior of this compound. These studies are crucial for understanding the thermodynamics of complexation, the nature of the chemical bond between the ligand and metal ions, and the factors governing selective extraction of metals, particularly lanthanides and actinides. rsc.orgrsc.org

Quantum chemical studies on similar ligands, such as diglycolamides, which also feature both ether and carbonyl oxygen donor atoms, offer a predictive framework for the behavior of this compound. Research on N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and N,N′-dimethyl-N,N′-diheptyl-3-oxapentanediamide (DMDHOPDA) with trivalent lanthanides and actinides (Am(III), Cm(III), and Eu(III)) has revealed key aspects of their coordination chemistry. rsc.org

Detailed research findings from these computational models indicate that the interactions between the metal cations and the organic ligands are predominantly ionic in nature. rsc.org In complexes with 1:1 and 2:1 ligand-to-metal stoichiometries, the carbonyl oxygen atoms exhibit a stronger coordination ability compared to the ether oxygen atoms. rsc.org This preference is a critical factor in determining the geometry and stability of the resulting metal complexes.

Furthermore, computational analyses have successfully predicted the relative selectivities of these ligands, which align with experimental observations. For example, diglycolamide ligands show a slight preference for Am(III) over Eu(III). rsc.org Thermodynamic analyses from water to an organic medium have also confirmed that ligands like DMDHOPDA have a higher extraction capability for trivalent actinides and lanthanides than TODGA, a difference attributed to the steric hindrance from the bulky alkyl groups on the TODGA ligand. rsc.org

The power of computational modeling also extends to understanding the dynamic behavior of these complexes in solution. A combination of Nuclear Magnetic Resonance (NMR) measurements and DFT calculations has been effectively used to investigate the solution dynamics of lanthanide complexes with macrocyclic ligands. nih.gov These studies can determine the activation parameters for processes such as the rotation of pendant arms or the inversion of chelate rings, providing a deeper understanding of the complex's conformational landscape. nih.gov

The following tables summarize illustrative data derived from computational studies on analogous amide-containing ligands, providing a proxy for the expected behavior of this compound in metal complexation.

Table 1: Illustrative Coordination Properties of Amide-Containing Ligands with Metal Ions (Based on Analogous Systems)

PropertyFindingImplication for this compound
Primary Donor Atom The carbonyl oxygen is a stronger coordinator than the ether oxygen. rsc.orgThe primary coordination with metal ions is expected to occur through the carbonyl group's oxygen atom.
Bonding Nature The interaction between the metal cation and the ligand is substantially ionic. rsc.orgThe metal-ligand bond is likely to be highly polar.
Ligand Selectivity Ligands show slight selectivity for certain metal ions (e.g., Am(III) over Eu(III)). rsc.orgPotential for selective extraction of specific metal ions from a mixture.
Steric Effects Bulky alkyl groups can reduce extraction efficiency due to steric hindrance. rsc.orgThe diethyl groups on the amide nitrogen may influence coordination and extraction properties.

Table 2: Illustrative Thermodynamic Data from Computational Modeling of Analogous Ligand-Metal Complexes

ParameterObservation from Analogous SystemsRelevance to this compound
Complexation Energy Complexation reactions are typically found to be exothermic and spontaneous in the gas phase. researchgate.netThe formation of metal complexes is likely to be thermodynamically favorable.
Enthalpy of Complexation The absolute values of complexation energy and enthalpy often increase with the atomic number of the lanthanide. researchgate.netThe stability of the formed complexes may vary systematically across the lanthanide series.
Solvation Effects The stability of hydrated metal species in the aqueous phase can influence the overall extraction thermodynamics. rsc.orgThe partitioning of the ligand-metal complex between aqueous and organic phases will be a key factor in any extraction process.

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 3-Ethoxy-N,N-diethylpropanamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of these signals is influenced by the local electronic environment. For instance, protons closer to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. docbrown.info The expected signals for this molecule are predicted based on the analysis of similar structural fragments found in related compounds like ethoxyethane and diethylamine (B46881). docbrown.infochemicalbook.com

The ethyl group of the ethoxy moiety (-OCH₂CH₃) would show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

The ethyl groups on the amide nitrogen (-N(CH₂CH₃)₂) would also present as a quartet and a triplet.

The two methylene groups of the propanamide backbone (-CH₂CH₂C(O)-) would appear as distinct multiplets, likely triplets, due to coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a separate signal. In a ¹³C{¹H} decoupled spectrum, these signals appear as singlets. rsc.org The predicted chemical shifts are based on known values for similar functional groups.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
CH₃ CH₂O-~1.2Triplet~15
CH₃CH₂ O-~3.5Quartet~66
-OCH₂CH₂ C(O)-~2.5Triplet~35
-OCH₂CH₂C(O) -N/AN/A~172
-N(CH₂CH₃ )₂~1.1Triplet~13
-N(CH₂ CH₃)₂~3.3Quartet~41

Note: The table presents predicted values based on standard functional group analysis. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Quantification (e.g., HPLC-ESI-MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can aid in its structural elucidation through fragmentation analysis. The molecular weight of this compound is 173.25 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would generate a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would produce smaller, characteristic ions. For this compound, common fragmentation patterns would involve the cleavage of C-C and C-O bonds.

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive method for detecting and quantifying compounds in complex mixtures. rsc.org The compound would first be separated from other components by HPLC, then ionized by ESI, and analyzed by the mass spectrometer. HRMS can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound and its fragments. nist.gov

Table: Key Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C₉H₁₉NO₂Defines the elemental composition.
Monoisotopic Mass 173.1416 uThe exact mass used in HRMS for identification.
Molecular Ion (M⁺) in EI-MS m/z 173Confirms the molecular weight of the compound.
Protonated Molecule [M+H]⁺ in ESI-MS m/z 174Commonly observed ion in positive mode ESI.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum would be dominated by several key absorptions:

A strong absorption band around 1630-1660 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the tertiary amide. pearson.com

C-H stretching vibrations from the alkyl groups would appear in the 2850-3000 cm⁻¹ region.

A prominent C-O stretching vibration from the ethoxy group would be visible around 1050-1150 cm⁻¹.

C-N stretching vibrations from the diethylamide group would be observed in the 1020-1220 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the less polar bonds, aiding in a complete vibrational analysis of the molecule's structure.

Table: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Source of Prediction
C-H StretchAlkyl (CH₂, CH₃)2850-3000 chemicalbook.com
C=O StretchTertiary Amide1630-1660 pearson.com
C-O StretchEther1050-1150 nist.gov
C-N StretchTertiary Amide1020-1220 chemicalbook.com

Time-Resolved Spectroscopic Techniques for Reaction Kinetics (e.g., Pulsed Electron Irradiations)

Time-resolved spectroscopic techniques are used to study the dynamics of chemical reactions and the behavior of short-lived intermediates. Techniques like pump-probe spectroscopy can monitor changes in a molecule's absorption or fluorescence on very short timescales (femtoseconds to seconds). sigmaaldrich.com

In the context of this compound, these methods could be employed to study its degradation pathways, excited-state properties, or its role as a solvent or ligand in fast chemical reactions. For example, if the compound were part of a reaction mixture, time-resolved spectroscopy could track the formation of products or the decay of reactive species. While specific studies on this compound are not widely published, the application of techniques such as time-correlated single photon counting has been used to investigate excited-state processes in analogous systems. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination of Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique requires growing a single, high-quality crystal of the substance. The crystal diffracts an X-ray beam, producing a unique pattern from which the precise coordinates of every atom in the molecule (excluding hydrogens, typically) can be calculated. rsc.org

While no crystal structure for this compound itself is publicly available, this technique would be invaluable if the compound were to form a crystalline solid or a complex with another molecule, such as a metal ion. The resulting data would provide unambiguous proof of its connectivity and conformation in the solid state, including precise bond lengths and angles. rsc.orgresearchgate.net The ability to grow suitable single crystals is a critical prerequisite for this type of analysis. rsc.org

Applications in Advanced Chemical Processes and Materials Science

Utilization in Solvent Extraction Processes for Spent Nuclear Fuel Reprocessing

Solvent extraction is a cornerstone of spent nuclear fuel reprocessing, enabling the separation and recovery of valuable and highly radioactive elements. Diglycolamides (DGAs) are renowned for their excellent capability to extract trivalent actinides (An(III)) and lanthanides (Ln(III)) from highly acidic waste streams, such as the raffinate from the PUREX (Plutonium and Uranium Recovery by Extraction) process. magtech.com.cnresearchgate.net This capability is crucial for "Partitioning and Transmutation" (P&T) strategies, which aim to separate long-lived minor actinides from bulk waste to reduce its long-term radiotoxicity. magtech.com.cnbohrium.com The effectiveness of these ligands is often enhanced by using them in combination with other acidic extractants and aqueous complexing agents in sophisticated separation schemes.

The Actinide Lanthanide Separation (ALSEP) process is a novel solvent extraction system developed to partition minor actinides (primarily americium and curium) from lanthanides in a single cycle. researchgate.net This process is significant as it minimizes the number of separation steps, reduces chemical consumption, and consequently lowers the volume of generated waste. acs.org

The selective separation of actinides from the co-extracted lanthanides is achieved by stripping the loaded organic phase with an aqueous solution containing a polyaminocarboxylic acid, such as DTPA (diethylenetriaminepentaacetic acid) or HEDTA (N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid), buffered at a pH between 3 and 4.5. acs.orgresearchgate.net This aqueous solution preferentially complexes the actinides, transferring them back to the aqueous phase while the lanthanides remain in the organic phase. bohrium.com The ALSEP process has demonstrated high separation factors, with Eu/Am factors exceeding 60 under certain conditions. acs.org

Table 1: Key Components of the ALSEP Process

Component TypeChemical NameAbbreviationRole
Neutral Extractant N,N,N',N'-tetra(2-ethylhexyl)diglycolamideT2EHDGACo-extracts An(III) and Ln(III) from nitric acid. bohrium.comoecd-nea.org
N,N,N',N'-tetraoctyldiglycolamideTODGAAlternative neutral extractant for An(III)/Ln(III) co-extraction. researchgate.netacs.org
Acidic Extractant 2-ethylhexylphosphonic acid mono-2-ethylhexyl esterHEH[EHP]Facilitates selective actinide stripping. researchgate.netacs.org
Aqueous Stripping Agent Diethylenetriaminepentaacetic acidDTPASelectively complexes and strips actinides to the aqueous phase. bohrium.com

The Extraction of Americium (EXAm) process was specifically developed in France to isolate americium (Am) from PUREX raffinate, which also contains curium (Cm) and lanthanides. researchgate.net The separation of americium from curium is notoriously difficult due to their similar chemical properties. rsc.org The EXAm process cleverly addresses this challenge by using a combination of extractants in the organic phase and a selective water-soluble complexing agent in the aqueous phase. researchgate.net

The organic solvent for the EXAm process consists of a malonamide (B141969), N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide (DMDOHEMA), and an acidic extractant, di-2-ethylhexylphosphoric acid (HDEHP). researchgate.net The key to the process's selectivity is the addition of the hydrophilic diglycolamide, N,N,N',N'-tetraethyldiglycolamide (TEDGA) , to the aqueous phase. researchgate.net

Time-resolved laser fluorescence spectroscopy (TRLFS) studies have shown that the distribution ratios for An(III) and Ln(III) are influenced by the complexation strength of the aqueous-phase diglycolamide. researchgate.net TEDGA forms stronger complexes with curium and heavier lanthanides than with americium, effectively holding them back in the aqueous phase while americium is preferentially extracted into the organic phase. researchgate.netresearchgate.net This strategy enhances the Am/Cm separation factor, allowing for the selective recovery of americium. researchgate.net

Table 2: Key Components of the EXAm Process

Component TypeChemical NameAbbreviationRole
Organic Extractant N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamideDMDOHEMAPrimary extractant in the organic phase. researchgate.net
Organic Extractant Di-2-ethylhexylphosphoric acidHDEHPSynergistic extractant in the organic phase. researchgate.netwikipedia.orgvizagchemical.com
Aqueous Complexant N,N,N',N'-tetraethyldiglycolamideTEDGAWater-soluble agent that selectively holds back Cm(III) and heavy Ln(III) in the aqueous phase to improve Am/Cm separation. researchgate.netoecd-nea.org

Water-soluble diglycolamides, particularly N,N,N',N'-tetraethyldiglycolamide (TEDGA) , play a crucial role as selective complexing agents, often referred to as "hold-back" or masking agents. researchgate.netresearchgate.net In the EXAm process, TEDGA is added to the highly acidic aqueous feed solution (e.g., 5M HNO₃). researchgate.netresearchgate.net It preferentially complexes with Cm(III) and heavier lanthanides. This preferential complexation increases the hydrophilicity of these ions, thus hindering their extraction into the organic phase and effectively "holding them back" in the aqueous stream. researchgate.netresearchgate.net This allows for the selective extraction of Am(III), which forms weaker complexes with TEDGA.

Studies have shown that TEDGA is superior to its methylated analogues for this purpose, as it exhibits the strongest complexation in the aqueous phase, leading to lower distribution ratios for the held-back elements. researchgate.net In other processes, after actinides and lanthanides have been co-extracted, aqueous agents are used for selective stripping (back-extraction). For instance, in the ALSEP process, a DTPA solution at a controlled pH is used to selectively strip actinides from the loaded organic phase. acs.org Similarly, TEDGA and its analogues have been shown to be effective reagents for the back-extraction of various metal ions, including An(III) and An(IV), from a loaded organic phase into a fresh aqueous phase. nih.gov

Development of Solid-Supported Diglycolamide Materials

To mitigate the large volumes of hazardous organic waste generated by liquid-liquid extraction systems, significant research has focused on developing solid-phase extractants (SPEs). krellinst.org This involves immobilizing a selective ligand onto a solid support, combining the selectivity of solvent extraction with the simplicity of ion-exchange chromatography. mdpi.com

Diglycolamides, especially N,N,N',N'-tetraoctyldiglycolamide (TODGA) and its branched-chain analogue T2EHDGA, have been successfully incorporated into extraction chromatographic resins. mdpi.comeichrom.com These resins are typically made by impregnating or coating the DGA ligand onto an inert porous polymer support, such as Amberchrom® CG-71 or hypercrosslinked polystyrene. eichrom.commdpi.com Another approach involves covalently bonding the DGA functional group to a silica (B1680970) support. krellinst.orgiaea.org

These solid-supported materials demonstrate high efficiency in extracting trivalent actinides and lanthanides from acidic solutions. krellinst.orgeichrom.comutwente.nl For example, a resin coated with a specialized DGA ligand showed distribution coefficients for Am³⁺ and Pu⁴⁺ high enough for practical applications in minor actinide separation. utwente.nl DGA resins are now commercially available and are used for applications such as the recovery of ²⁴¹Am from nitric acid waste streams. eichrom.com The development of these materials represents a significant step towards cleaner and more efficient nuclear waste treatment processes. mdpi.com

Table 3: Examples of Solid-Supported Diglycolamide Materials

LigandSupport MaterialApplicationFinding
TODGA / T2EHDGAAmberchrom® CG-71Actinide/Lanthanide SeparationsHigh uptake of An(III) and Ln(III) from concentrated HNO₃ and HCl. eichrom.com
TAM-3-DGAInert Solid SupportMinor Actinide SeparationHigh distribution coefficients (>1x10⁴ mL/g) for Am³⁺, Np⁴⁺, and Pu⁴⁺ in 2-6 M HNO₃. utwente.nl
DGA moietyMesoporous SilicaActinide/Lanthanide SeparationsEfficiently binds trivalent lanthanides and actinides from acidic media. krellinst.org
TODGAHypercrosslinked PolystyreneLanthanide/Actinide IsolationImpregnation using supercritical CO₂ offers a faster, eco-friendly preparation method. mdpi.com
TODGAPolymethyl Methacrylate (PMMA)Cm and Am RecoveryUsed to create DGA Resin for extracting trivalent actinides and lanthanides. osti.gov

Role as Chemical Probes in Mechanistic Investigations

Diglycolamides and related extractants serve as critical chemical probes for investigating the fundamental mechanisms of metal ion separation. bohrium.comrsc.org Understanding the stoichiometry, coordination chemistry, and kinetics of the extracted metal complexes is essential for optimizing separation processes. rsc.org

Various advanced techniques are employed to study these systems. Time-resolved laser fluorescence spectroscopy (TRLFS) can identify the specific complexes formed in both the aqueous and organic phases, as demonstrated in studies of the EXAm process which confirmed the existence of [Cm(DGA)₃]³⁺ in the aqueous phase. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including Diffusion Ordered Spectroscopy (DOSY), is used to probe intermolecular interactions and the aggregation state of extractants like HEH[EHP] in organic diluents. researchgate.netbohrium.com

Computational methods, such as Density Functional Theory (DFT), provide further insight into reaction energetics and molecular geometries. inl.gov For instance, calculations on model systems, such as using the smaller TEDGA ligand to simplify complex calculations for the larger TODGA ligand, help elucidate the most reactive sites on a molecule and predict its behavior upon complexation with metal ions. rsc.org These mechanistic studies reveal that factors like ligand aggregation, the presence of water, and the formation of mixed-ligand complexes significantly influence extraction efficiency and selectivity. nih.govacs.org

Potential in the Design and Synthesis of Novel Materials

Research into amide-based extractants is a dynamic field focused on the design and synthesis of novel ligands with improved properties for nuclear waste treatment and other applications. iaea.orgresearchgate.net A key goal is to enhance selectivity, particularly for the challenging Am(III)/Cm(III) separation, and to improve resistance to degradation while avoiding undesirable process complications like third-phase formation. magtech.com.cn

One major area of innovation is the synthesis of "unsymmetrical" diglycolamides (UDGAs), which feature different alkyl chains on the two amide nitrogen atoms. magtech.com.cnrsc.orgresearchgate.net These modifications can fine-tune the ligand's extraction efficiency and selectivity. rsc.org Another advanced approach involves pre-organizing DGA moieties on molecular platforms like calixarenes or tripodal scaffolds to create ligands with enhanced binding affinity due to the chelate effect. iaea.org

Furthermore, novel synthesis routes are being developed to make these specialized chemicals more accessible and their production more sustainable. researchgate.net Recent advancements include simplified, single-step synthesis methods using coupling agents like T3P® (propylphosphonic anhydride) and environmentally friendly, solvent-free melt-amidation reactions that are scalable for industrial production. researchgate.netrsc.org These innovations are paving the way for the next generation of separation materials for processing nuclear waste and recovering critical elements. iaea.orgrsc.org

Table of Compounds Mentioned

AbbreviationFull Chemical Name
ALSEP Actinide Lanthanide Separation
Am Americium
Cm Curium
DMDOHEMA N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide
DTPA Diethylenetriaminepentaacetic acid
EXAm Extraction of Americium
HDEHP Di-2-ethylhexylphosphoric acid
HEDTA N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid
HEH[EHP] 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester
Ln Lanthanide
P&T Partitioning and Transmutation
PUREX Plutonium and Uranium Recovery by Extraction
T2EHDGA N,N,N',N'-tetra(2-ethylhexyl)diglycolamide
TEDGA N,N,N',N'-tetraethyldiglycolamide
TODGA N,N,N',N'-tetraoctyldiglycolamide
UDGA Unsymmetrical Diglycolamide

Future Directions and Emerging Research Areas

Design of Novel Diglycolamide Architectures with Tuned Selectivity and Enhanced Stability

A primary focus of future research is the rational design of new DGA molecules with improved performance. The goal is to create ligands that can selectively extract targeted metal ions with high efficiency while remaining stable in the harsh chemical environment of nuclear reprocessing.

Key research thrusts include:

Systematic Variation of Alkyl Groups: Studies have shown that modifying the length and branching of the alkyl chains attached to the amide nitrogen atoms significantly influences the extraction behavior of DGAs. acs.org A general trend observed is a decrease in extraction efficiency as the alkyl chain length increases, which is attributed to steric hindrance. acs.org Future work will involve synthesizing and testing a wider array of DGAs, including unsymmetrical diglycolamides (UDGAs), where the alkyl substituents on the two nitrogen atoms are different. rsc.org These asymmetric structures have shown potential for improving the separation factors between chemically similar ions like americium (Am) and curium (Cm). rsc.orgnih.gov

Structural Rigidification: Incorporating the DGA structure into a more rigid molecular backbone is another promising strategy. researchgate.net This approach aims to pre-organize the coordinating atoms for more efficient metal binding, potentially enhancing both extraction power and selectivity.

Enhanced Stability and Third Phase Mitigation: A significant challenge in solvent extraction processes is the formation of a "third phase"—an organic phase rich in the metal-ligand complex that is immiscible with both the aqueous and the primary organic phases. This phenomenon complicates operations and is often linked to the structure of the extractant. nih.gov Designing novel DGAs with optimized solubility in aliphatic hydrocarbon diluents is crucial to prevent this issue and ensure process stability. nih.gov

Table 1: Comparison of Various Diglycolamide (DGA) Extractants

This table highlights different DGA structures and their noted extraction characteristics, illustrating the effect of molecular design on performance.

nih.govresearchgate.net
Compound NameAbbreviationKey Structural FeatureObserved Extraction PropertiesReference
N,N,N′,N′-Tetraoctyl diglycolamideTODGASymmetrical, with four n-octyl chains.Benchmark extractant; highly efficient for An(III)/Ln(III) co-extraction but can form a third phase.
N,N,N′,N′-Tetra(2-ethylhexyl) diglycolamideT2EHDGASymmetrical, with four branched 2-ethylhexyl chains.Reduced extraction efficiency compared to TODGA due to steric hindrance, but can mitigate third phase formation.
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Investigation of Alternative Degradation Pathways and Mitigation Strategies

The operational environment for separating used nuclear fuel involves intense radiation and highly acidic conditions, which can degrade the extractant molecules. upm.esresearchgate.net While DGAs are considered relatively robust, their hydrolytic and radiolytic degradation is a critical area of study.

Future research will focus on:

Identifying Degradation Products: Comprehensive analysis to identify the chemical products formed when DGAs break down. For related amides, degradation products are typically carboxylic acids and secondary amines, which are considered less detrimental to the process ("innocuous") than the degradation products of other extractants like tri-n-butyl phosphate (B84403) (TBP). researchgate.net

Understanding Degradation Mechanisms: Elucidating the precise chemical reactions that lead to the rupture of the amide and ether bonds under high radiation and acid concentration. This fundamental understanding is essential for designing more resilient molecules.

Developing Mitigation Strategies: Investigating the role of the diluent (the organic solvent in which the DGA is dissolved) and the presence of other additives in either accelerating or slowing down degradation. inl.gov The goal is to formulate a solvent system that maximizes the operational lifetime of the extractant, thereby improving process efficiency and reducing waste.

Advanced Multiscale Modeling and Predictive Simulations for Process Optimization

Computational chemistry and process modeling are indispensable tools for accelerating the development of new extraction systems. rsc.org These methods provide insights that are difficult to obtain through experiments alone and can guide the synthesis of the most promising candidate molecules.

Emerging research in this area includes:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other quantum mechanical methods to study the electronic structure of DGA-metal complexes. nih.govrsc.org These calculations help to understand the nature of the chemical bonds, the preference for certain metals (selectivity), and the roles of the different coordinating atoms (the carbonyl and ether oxygens). rsc.orghoustonmethodist.org

Molecular Dynamics (MD) Simulations: Simulating the behavior of large numbers of DGA molecules and metal ions over time to understand macroscopic properties like aggregation, interface dynamics, and the formation of the third phase. researchgate.net

Process Flowsheet Modeling: Developing comprehensive simulators that can predict the performance of an entire solvent extraction circuit. researchgate.net These models integrate thermodynamic equilibrium data with fluid dynamics to optimize operating conditions and design more efficient industrial-scale processes.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in all aspects of chemical manufacturing, including the synthesis of specialized molecules like DGAs.

Future efforts will be directed towards:

Greener Synthetic Routes: The traditional synthesis of amides often involves coupling agents that generate significant amounts of chemical waste. ucl.ac.uk Research is actively exploring more sustainable alternatives, such as enzymatic catalysis and electrosynthesis, which can offer higher atom economy and milder reaction conditions. rsc.orgnih.gov For instance, lipases have been shown to be effective biocatalysts for forming amide bonds directly from carboxylic acids and amines. nih.gov

Environmentally Benign Process Design: DGAs offer an advantage over phosphorus-based extractants in that they are completely incinerable (composed only of C, H, O, and N atoms). researchgate.net This significantly reduces the volume of secondary radioactive waste generated during process operations. Future work will continue to leverage this property in designing holistic, environmentally conscious recycling flowsheets.

Expansion of Fundamental Understanding of Amide and Ether Linkage Reactivity in Extreme Environments

The core functionality of a diglycolamide molecule resides in its three coordinating oxygen atoms: two on the amide carbonyl groups and one in the central ether linkage. The stability and reactivity of these linkages in the extreme chemical conditions of high acidity and intense radiation are paramount to the molecule's performance.

Key fundamental questions for future investigation are:

Bond Strength and Coordination: Quantum chemical studies confirm that the carbonyl oxygen atoms are stronger coordinators for metal ions than the ether oxygen. rsc.org The interaction between the DGA ligand and trivalent metal ions is predominantly ionic in nature. rsc.org A deeper understanding of these interactions across a wider range of DGA structures will enable more precise tuning of selectivity.

Mechanisms of Scission: Elucidating the step-by-step mechanisms by which both the amide (C-N) and ether (C-O-C) bonds are broken under hydrolytic (acid-catalyzed water attack) and radiolytic (attack by radicals generated from radiation) conditions. upm.esresearchgate.net

Influence of Molecular Structure on Reactivity: Systematically correlating changes in the DGA molecular structure (e.g., electronic effects from substituents, steric hindrance) with the observed stability of the amide and ether linkages. This knowledge is the final piece of the puzzle needed to design next-generation DGAs with maximum stability and optimal performance for advanced nuclear fuel recycling.

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